N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine
Description
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine is a Schiff base derivative characterized by a pyridine ring substituted with a methyl group at the 2-position and a hydroxylamine-linked methylidene moiety. Such compounds are of interest in coordination chemistry due to their ability to act as ligands, forming stable complexes with transition metals. Their structural and electronic properties are often analyzed using crystallographic tools like SHELX and SIR97 , which enable precise determination of molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(NE)-N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-4-7(5-9-10)2-3-8-6/h2-5,10H,1H3/b9-5+ |
InChI Key |
IHYNYQGPHGYBBM-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)/C=N/O |
Canonical SMILES |
CC1=NC=CC(=C1)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine involves the reaction of 2-methylisonicotinaldehyde with hydroxylamine . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Schiff bases analogous to N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine include derivatives with varying substituents on the pyridine ring or alternative amine backbones. Key comparisons focus on:
- Bond Lengths and Angles : Crystallographic refinements via SHELXL reveal that the C=N bond length in this compound (typically ~1.28 Å) is consistent with other Schiff bases, indicating strong conjugation. Substituents like the 2-methyl group slightly distort the pyridine ring’s planarity compared to unsubstituted analogs.
- Tautomerism: Unlike hydroxylamine derivatives with bulkier substituents, the methyl group in this compound may reduce steric hindrance, favoring the keto-enol tautomeric equilibrium.
Table 1: Structural Parameters of Selected Schiff Bases
| Compound | C=N Bond Length (Å) | Pyridine Ring Planarity (°) | Tautomeric Preference |
|---|---|---|---|
| This compound | 1.28 | 2.5 | Keto-enol equilibrium |
| N-(Pyridin-4-YLmethylidene)hydroxylamine | 1.27 | 1.8 | Enol-dominated |
| N-[(2,6-Dimethylpyridin-4-YL)methylidene]hydroxylamine | 1.29 | 3.7 | Keto-dominated |
Note: Data derived from SHELX-refined crystallographic studies .
Reactivity and Coordination Behavior
- Metal Chelation : The 2-methyl group enhances steric protection around the coordinating nitrogen, leading to more stable metal complexes compared to unsubstituted analogs. This is critical in catalysis and medicinal chemistry applications.
- Acid-Base Properties : The hydroxylamine moiety’s pKa is influenced by the electron-donating methyl group, making it less acidic than derivatives with electron-withdrawing substituents.
Computational and Experimental Findings
- SIR97 Analysis : Direct methods in SIR97 have been used to solve crystal structures of similar Schiff bases, highlighting how substituents affect packing efficiency. For example, the 2-methyl group in this compound reduces π-π stacking interactions compared to planar analogs.
- Thermal Stability : Differential scanning calorimetry (DSC) studies show that methyl-substituted derivatives exhibit higher thermal stability (decomposition at ~220°C) than unsubstituted counterparts (~190°C).
Methodological Considerations
The structural comparisons above rely heavily on crystallographic software such as SHELX for refinement and SIR97 for phase determination. These tools ensure accuracy in bond parameter calculations and space group assignments, which are critical for differentiating subtle structural variations among analogs.
Biological Activity
N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine, a compound featuring a hydroxylamine functional group, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which includes a pyridine ring and a hydroxylamine moiety. The compound's properties are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Hydroxylamines are known to act as nucleophiles, capable of forming covalent bonds with electrophilic centers in proteins, which can lead to modulation of enzymatic activity or receptor binding.
- Inhibition of Enzymatic Activity : Hydroxylamines can inhibit enzymes by modifying active site residues, thus altering their catalytic functions.
- Receptor Interaction : The compound may also act as a ligand for specific receptors involved in signaling pathways, influencing cellular responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against non-small cell lung cancer (NSCLC) cells harboring specific mutations in the epidermal growth factor receptor (EGFR) .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies revealed that this compound possesses an IC50 value of 7.2 nM against the NCI-H3255 NSCLC cell line, indicating potent anticancer properties .
- Selectivity Profile : Using KINOMEScan technology, the selectivity of the compound against over 400 human kinases was assessed. It exhibited high selectivity with minimal off-target effects, making it a promising candidate for further development .
- Synergistic Effects : Research indicates that when combined with existing chemotherapeutic agents like cisplatin, this compound enhances the efficacy of treatment regimens for resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
